molecular formula C15H22N2O5S B5735727 4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5735727
M. Wt: 342.4 g/mol
InChI Key: UHRSWVOHVBCTHT-UHFFFAOYSA-N
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Description

4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a morpholine ring, an oxoethoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative. This can be achieved by reacting morpholine with an appropriate acylating agent under controlled conditions.

    Introduction of the Oxoethoxy Group: The next step involves the introduction of the oxoethoxy group. This can be done by reacting the morpholine derivative with an oxoethoxy-containing reagent.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can occur at the oxoethoxy group.

    Substitution: The sulfonamide group can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a potential drug candidate for various diseases.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
  • 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
  • N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline

Uniqueness

4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-(2-morpholin-4-yl-2-oxoethoxy)-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-12(2)16-23(19,20)14-5-3-13(4-6-14)22-11-15(18)17-7-9-21-10-8-17/h3-6,12,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRSWVOHVBCTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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